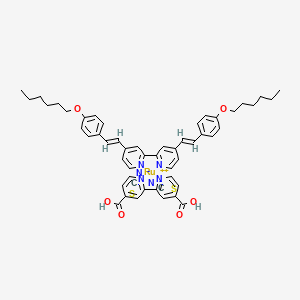
Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2” is a ruthenium-based complex Ruthenium complexes are known for their applications in various fields, including catalysis, photochemistry, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ruthenium complexes typically involves the coordination of ligands to a ruthenium center. For this compound, the synthetic route may involve:
Ligand Preparation: Synthesizing the ligands 4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine and 4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine.
Complex Formation: Reacting these ligands with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent and under controlled temperature and pressure conditions.
Purification: Isolating the desired complex through techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of such complexes may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium complexes can undergo various types of reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the ruthenium center.
Substitution: Ligands in the complex can be replaced by other ligands under specific conditions.
Photochemical Reactions: The complex can absorb light and undergo photochemical transformations.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or ceric ammonium nitrate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include acetonitrile, dichloromethane, and ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while substitution could result in a new complex with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Ruthenium complexes are used as catalysts in various organic reactions, including hydrogenation and oxidation.
Photochemistry: These complexes can be used in light-harvesting applications and as photosensitizers in dye-sensitized solar cells.
Biology and Medicine
Anticancer Agents: Some ruthenium complexes have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Imaging: Ruthenium complexes can be used as contrast agents in imaging techniques.
Industry
Material Science: These complexes can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which ruthenium complexes exert their effects can vary. In catalysis, the ruthenium center often facilitates the activation of substrates, leading to the desired chemical transformation. In medicinal applications, the complex may interact with biological molecules, such as DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ru(bpy)3^2+: A well-known ruthenium complex with 2,2’-bipyridine ligands, used in photochemistry and as a redox mediator.
Ru(phen)3^2+: Another ruthenium complex with 1,10-phenanthroline ligands, known for its luminescent properties.
Uniqueness
The uniqueness of “Ru(4,4-dicarboxylic acid-2,2 inverted exclamation marka-bipyridine)(4,4 inverted exclamation marka-bis(p-hexyloxystyryl)-2,2-bipyridine)(NCS)2” lies in its specific ligand structure, which can impart distinct electronic, photochemical, and biological properties compared to other ruthenium complexes.
Eigenschaften
CAS-Nummer |
847665-45-6 |
|---|---|
Molekularformel |
C52H52N6O6RuS2 |
Molekulargewicht |
1022.2 g/mol |
InChI |
InChI=1S/C38H44N2O2.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-26,29-30H,3-10,27-28H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2/b13-11+,14-12+;;;; |
InChI-Schlüssel |
HBARXZGSEMEPLK-BPSJQPAOSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=S)=[N-].C(=S)=[N-].[Ru+2] |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


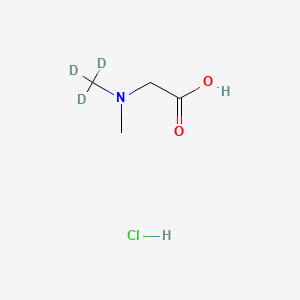
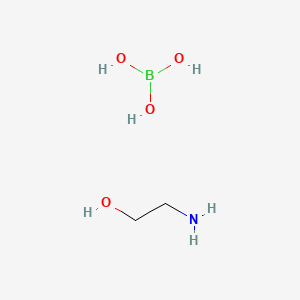
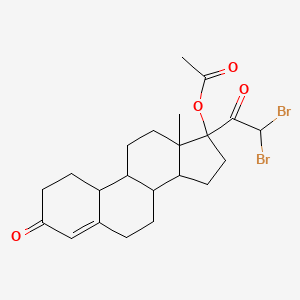

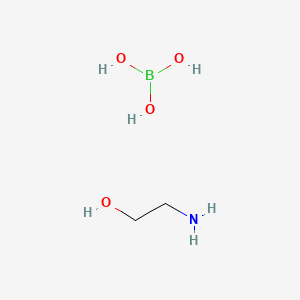
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
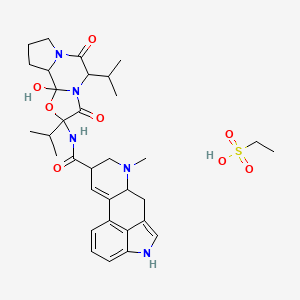
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)

![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
